HDAC1 Inhibitory Activity of 4-Fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide
4-Fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide demonstrates measurable HDAC1 inhibitory activity in a recombinant enzyme assay system [1]. The compound exhibits an IC50 value of 8.01 μM (8.01 × 10³ nM) against recombinant human C-terminal FLAG/His-tagged HDAC1 expressed in Sf9 insect cells, using Z-Lys(Ac)-AMC as the fluorogenic substrate [1]. Comparative activity against HDAC6 shows an IC50 of 42 nM, indicating preferential inhibition of HDAC6 over HDAC1 by approximately 190-fold in this assay system [1]. Against HDAC4, the compound shows IC50 >10 μM (>1.00 × 10⁴ nM), demonstrating further isoform selectivity [1].
| Evidence Dimension | HDAC1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 8.01 × 10³ nM (8.01 μM) |
| Comparator Or Baseline | HDAC6: IC50 = 42 nM; HDAC4: IC50 >1.00 × 10⁴ nM (same assay system) |
| Quantified Difference | Approximately 190-fold greater potency for HDAC6 versus HDAC1; >1.25-fold selectivity over HDAC4 |
| Conditions | Recombinant human C-terminal FLAG/His-tagged HDAC1 (residues 1-482) expressed in Sf9 insect cells; substrate: Z-Lys(Ac)-AMC fluorogenic substrate |
Why This Matters
This quantitative isoform selectivity profile (HDAC6 IC50 = 42 nM vs HDAC1 IC50 = 8.01 μM) provides a defined benchmark for selecting this compound in studies requiring preferential HDAC6 targeting over class I HDACs, whereas pan-HDAC inhibitors like SAHA do not offer this discrimination.
- [1] BindingDB. BDBM50588691 CHEMBL5170634. Affinity Data: IC50 = 8.01E+3 nM for HDAC1; IC50 = 42 nM for HDAC6; IC50 > 1.00E+4 nM for HDAC4. Inhibition of recombinant human HDAC isoforms using Z-Lys(Ac)-AMC fluorogenic substrate. View Source
